molecular formula C14H15NO2 B11820725 2-Amino-2-naphthalen-1-ylbutanoic acid

2-Amino-2-naphthalen-1-ylbutanoic acid

Cat. No.: B11820725
M. Wt: 229.27 g/mol
InChI Key: NTHWBKQIWRPGRA-UHFFFAOYSA-N
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Description

2-Amino-2-naphthalen-1-ylbutanoic acid is an organic compound that features both an amino group and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-naphthalen-1-ylbutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-naphthol, which is then subjected to various chemical transformations to introduce the amino and butanoic acid groups. For instance, the reaction of 2-naphthol with nitroso compounds, followed by reduction and subsequent functional group modifications, can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-naphthalen-1-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce various amino derivatives.

Scientific Research Applications

2-Amino-2-naphthalen-1-ylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-naphthalen-1-ylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction pathways or metabolic activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-naphthalene derivatives and butanoic acid derivatives. Examples are 2-Amino-1-naphthalenesulfonic acid and 2-Aminobutyric acid .

Uniqueness

What sets 2-Amino-2-naphthalen-1-ylbutanoic acid apart is its unique combination of an amino group, a naphthalene ring, and a butanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-2-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c1-2-14(15,13(16)17)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2,15H2,1H3,(H,16,17)

InChI Key

NTHWBKQIWRPGRA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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